

Application Notes & Protocols: Endrin Aldehyde as an Analytical Standard in Chromatography

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Compound of Interest

Compound Name: *Endrin aldehyde*

Cat. No.: *B048301*

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Introduction

Endrin aldehyde is a primary degradation product and metabolite of endrin, a now-banned organochlorine pesticide.[1] Due to its environmental persistence and toxicological relevance, monitoring for **endrin aldehyde** is crucial in environmental and food safety analysis.[1][2] As a stable compound, **endrin aldehyde** serves as a critical analytical standard for the accurate quantification of endrin and its byproducts in various matrices.[1] These application notes provide detailed protocols for the use of **endrin aldehyde** as a standard in gas chromatography (GC), primarily coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS).

Applications

Endrin aldehyde is utilized as a reference standard for the analysis of environmental and biological samples. Key applications include the quantification of residues in:

- Water, including drinking water, groundwater, and seawater.[3]
- Soil and sediment, particularly at hazardous waste sites.[2]
- Airborne particulate matter.
- Biological matrices such as fish and other tissues.

Physicochemical Properties of **Endrin Aldehyde**

A comprehensive understanding of the physicochemical properties of an analytical standard is essential for its proper handling, storage, and use.

Property	Value
Chemical Formula	C ₁₂ H ₈ Cl ₆ O
Molecular Weight	380.91 g/mol
CAS Number	7421-93-4
Appearance	Solid Crystalline
Melting Point	~235 °C (with decomposition)[3]
Water Solubility	2.4 x 10 ⁻² mg/L at 25 °C[3]
Log K _{ow}	4.80 (Estimated)[3]
Storage Temperature	2-30°C

Experimental Protocols

The following protocols are generalized for the analysis of **endrin aldehyde** using gas chromatography. Method validation and optimization are required for specific matrices and instrumentation.

Preparation of Standard Solutions

High-purity **endrin aldehyde** (PESTANAL® or equivalent analytical standard) should be used.

- Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of neat **endrin aldehyde** and dissolve it in a Class A volumetric flask using a suitable solvent such as acetone or a hexane:toluene mixture.[4] For example, dissolve 10 mg of **endrin aldehyde** in 10 mL of solvent.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards. Typical concentration ranges for organochlorine pesticide analysis are from 1 to 250 µg/L.[5] Dilute the stock solution using the mobile phase solvent or a solvent compatible with the extraction procedure.

- Internal Standard: For improved quantitation, an internal standard such as pentachloronitrobenzene can be used.[\[6\]](#)

Sample Preparation

The choice of sample preparation method depends on the matrix.

A. Liquid Samples (e.g., Water)

This protocol is based on liquid-liquid extraction as described in EPA methods.[\[6\]](#)

- Measure 1 L of the water sample into a separatory funnel.
- Spike the sample with the internal standard solution.
- Add 60 mL of a suitable solvent like dichloromethane.
- Shake the funnel vigorously for 1-2 minutes, venting periodically.
- Allow the layers to separate and drain the organic (lower) layer into a flask.
- Repeat the extraction twice more with fresh portions of the solvent.
- Combine the extracts and dry by passing through anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

B. Solid and Biological Samples (e.g., Soil, Fish Tissue)

This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is suitable for complex matrices.

- Homogenize 10-15 g of the sample.
- Add 10 mL of acetonitrile and the internal standard.
- Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium acetate) and shake vigorously for 1 minute.

- Centrifuge the sample at >1500g for 5 minutes.
- Transfer the supernatant (acetonitrile layer) to a dispersive SPE (d-SPE) tube containing sorbents like PSA (primary secondary amine) and C18 to remove interferences.
- Vortex for 30 seconds and centrifuge again.
- The final supernatant is ready for GC analysis.

GC-ECD/MS Analysis

Gas chromatography is the standard technique for analyzing **endrin aldehyde**.^[7] The high temperatures of the GC inlet can cause the parent compound, endrin, to degrade into **endrin aldehyde** and endrin ketone, which must be monitored as a quality control check.^{[1][8][9]}

GC System Quality Control: Before analysis, inject a standard containing only endrin and 4,4'-DDT to check for degradation. If the breakdown of either compound exceeds 15-20%, corrective actions such as cleaning the injector port or replacing the liner are necessary.^[10]

Typical GC Parameters:

Parameter	GC-ECD	GC-MS
Column	Rtx-CLPesticides (30 m x 0.32 mm ID, 0.50 µm) or DB-608	Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temp.	230-250°C[11]	250°C
Carrier Gas	Helium or Nitrogen[11][12]	Helium
Flow Rate	Adjusted for optimal separation (e.g., ~1-2 mL/min)	Constant flow, ~1.2 mL/min
Oven Program	Initial 120°C (1 min), ramp 15°C/min to 200°C (1 min), ramp 5°C/min to 300°C (10 min)[12]	Initial 80°C (2 min), ramp 30°C/min to 190°C, ramp 3.6°C/min to 250°C (8 min)[11][13]
Detector	ECD at 300°C[11][12]	MS Transfer Line: 280°C; Ion Source: 230°C
MS Mode	-	Selected Ion Monitoring (SIM) for enhanced sensitivity

Quantitative Data Summary

Method performance is critical for reliable results. The following tables provide examples of expected quantitative data.

Table 1: Method Detection Limits (MDL) from U.S. EPA Methods

EPA Method	Matrix	Analyte	Detection Limit (µg/L)
508	Ground & Finished Drinking Water	Endrin Aldehyde	0.011[3]
525.2	Drinking Water (Source & Finished)	Endrin Aldehyde	0.19[3]

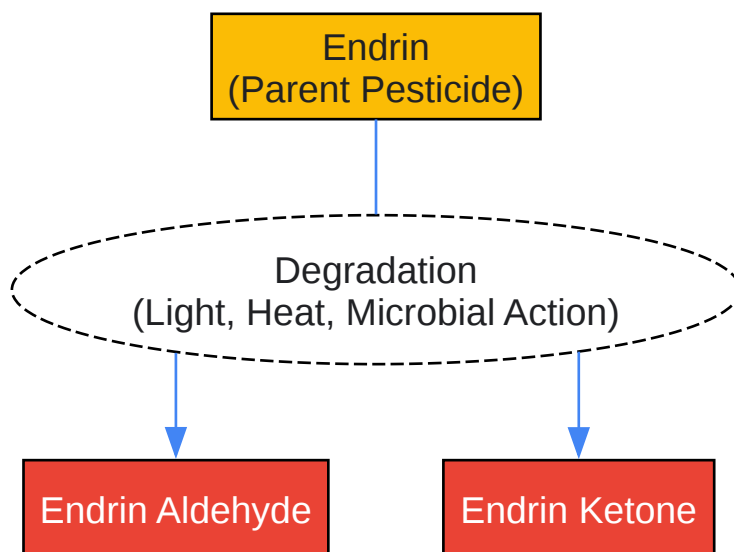
Table 2: Typical Method Validation Parameters

Parameter	Typical Performance
Linearity (R^2)	≥ 0.99 [5]
Recovery	80-110%
Precision (RSD)	$< 15\%$ [5]
Limit of Detection (LOD)	0.2-0.5 $\mu\text{g/L}$ [5]
Limit of Quantification (LOQ)	0.5-1.5 $\mu\text{g/L}$ [5]

Visualizations

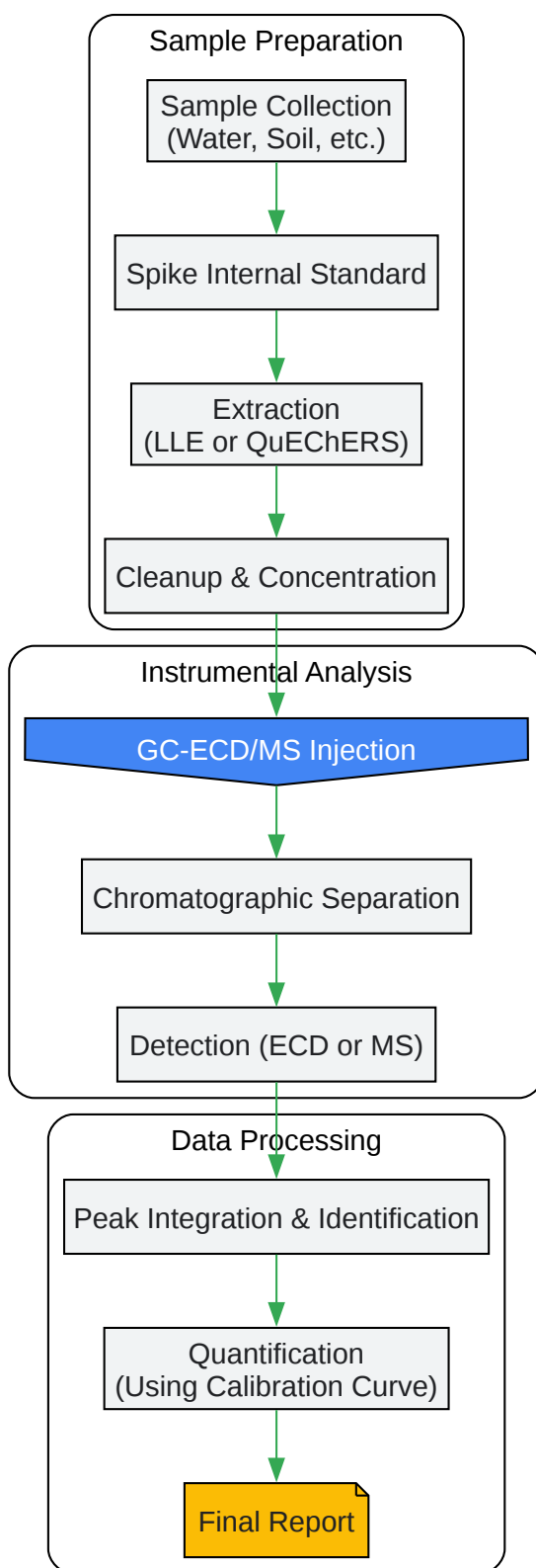
Logical and Workflow Diagrams

The following diagrams illustrate key relationships and the analytical workflow for **endrin aldehyde** analysis.



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Caption: Environmental degradation pathway of Endrin.



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Caption: General analytical workflow for **Endrin Aldehyde**.

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